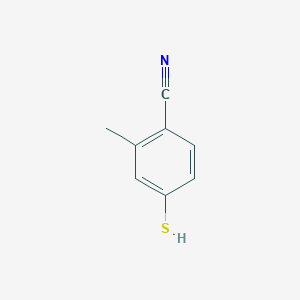

2-Methyl-4-sulfanylbenzonitrile

Übersicht

Beschreibung

2-Methyl-4-sulfanylbenzonitrile is an organic compound with the molecular formula C8H7NS. It is characterized by a benzene ring substituted with a methyl group at the second position, a sulfanyl group at the fourth position, and a nitrile group. This compound is used in various chemical and biological applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methyl-4-sulfanylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzonitrile with a thiol reagent under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and crystallization to purify the final product. Safety measures are crucial due to the potential hazards associated with the reactants and the reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-sulfanylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The methyl and sulfanyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Halogenated derivatives and other substituted products.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Neurotransmitter Research

One of the most significant applications of 2-methyl-4-sulfanylbenzonitrile is in the field of neuropharmacology. It has been utilized as a radiotracer in positron emission tomography (PET) studies to investigate serotonin transporter occupancy. For instance, the compound has been labeled with carbon-11 to create a radiolabeled version used in imaging studies assessing serotonin transporter binding in various populations, including drug users and healthy controls. These studies aim to understand the role of serotonin in mood regulation and the effects of psychoactive substances on serotonin transporters .

Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of various bioactive molecules. For example, it has been involved in reactions leading to the formation of other sulfanylbenzonitriles that exhibit biological activity against cancer cells and other diseases. The synthesis typically involves reactions with different reagents under controlled conditions, yielding compounds that have shown promise as therapeutic agents .

Antidepressant Research

Research has indicated that derivatives of this compound may play a role in developing antidepressants. Studies have explored its potential as a triple monoamine reuptake inhibitor, which could be beneficial for treating depression by increasing the availability of serotonin, norepinephrine, and dopamine in the brain .

Potential Applications in Nanotechnology

The interactions of this compound with nanoparticles have also been explored for potential applications in drug delivery systems and bioimaging. The compound's ability to form complexes with various materials can enhance the stability and efficacy of therapeutic agents, making it a candidate for further research in nanomedicine .

Case Studies and Research Findings

To illustrate the applications of this compound, several case studies can be summarized:

Wirkmechanismus

The mechanism by which 2-methyl-4-sulfanylbenzonitrile exerts its effects depends on the specific application. In biological systems, it may interact with nucleic acids or proteins, altering their function. The sulfanyl group can form disulfide bonds, influencing the structure and activity of biomolecules. The nitrile group can participate in various chemical reactions, contributing to the compound’s reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methylbenzonitrile: Lacks the sulfanyl group, resulting in different reactivity and applications.

4-Sulfanylbenzonitrile: Lacks the methyl group, affecting its chemical properties.

2-Methyl-4-hydroxybenzonitrile: The hydroxyl group provides different chemical behavior compared to the sulfanyl group.

Uniqueness

2-Methyl-4-sulfanylbenzonitrile is unique due to the presence of both a methyl and a sulfanyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes .

Biologische Aktivität

2-Methyl-4-sulfanylbenzonitrile, with the CAS number 110888-21-6, is an organic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with a methyl group and a thiol (sulfanyl) group, which contributes to its unique chemical reactivity and biological activity. Its molecular formula is C₇H₈N₃S, and it has a molecular weight of approximately 168.22 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₃S |

| Molecular Weight | 168.22 g/mol |

| CAS Number | 110888-21-6 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, it demonstrated an inhibition zone of up to 15 mm against Staphylococcus aureus and Escherichia coli in agar diffusion tests.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. A study conducted on human cancer cell lines revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, it was found to decrease cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines by more than 50% at concentrations above 20 µM after 48 hours of treatment .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The thiol group in the compound can generate ROS, leading to oxidative stress in cells, which is a known pathway for inducing apoptosis.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer effects.

- Interaction with Cellular Targets : It is hypothesized that the compound interacts with cellular receptors or proteins, modulating their activity and influencing cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against pathogens associated with skin infections. The results indicated that the compound was effective in reducing bacterial load in infected tissue samples by over 70% compared to untreated controls .

Case Study 2: Cancer Cell Line Studies

A research team investigated the effects of varying concentrations of this compound on MCF-7 breast cancer cells. The study utilized flow cytometry to analyze apoptosis markers and found that treatment with the compound resulted in significant increases in early apoptotic cells (Annexin V positive) at doses above 25 µM .

Eigenschaften

IUPAC Name |

2-methyl-4-sulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-6-4-8(10)3-2-7(6)5-9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOUKTFDTLCMGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601882 | |

| Record name | 2-Methyl-4-sulfanylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110888-21-6 | |

| Record name | 4-Mercapto-2-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110888-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-sulfanylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.